molecular formula C9H10N2 B1266151 2-(4-Aminophenyl)propanenitrile CAS No. 28694-90-8

2-(4-Aminophenyl)propanenitrile

Cat. No. B1266151
CAS RN: 28694-90-8
M. Wt: 146.19 g/mol
InChI Key: RZSVLKAIDMAXLB-UHFFFAOYSA-N
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Patent
US05741476

Procedure details

To 4.95 g aniline (53.128 mmol) are added 2.82 g acrylonitrile (53.128 mmol) and 3.89 ml heptane. A dry HCl gasflow is lead through the solution. Aluminiumchloride (4.10 g; 30.726 mmol) is added portionwise in 2.5 hours. The HCl flow is stopped and the reaction mixture is stored overnight at 0° C. After reflux for 1 hour, the reaction mixture is poured on ice, and dichloromethane is added. The organic phase is washed with 10% aqueous KCl-solution (4×) and, after drying, evaporated. The oil obtained is purified by column chromatography, yielding 2,39 g 4-aminophenylpropionitrile.
Quantity
4.95 g
Type
reactant
Reaction Step One
Quantity
2.82 g
Type
reactant
Reaction Step One
Quantity
3.89 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.1 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:8](#[N:11])[CH:9]=[CH2:10].Cl.[Cl-].[Al+3].[Cl-].[Cl-]>ClCCl.CCCCCCC>[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([CH:9]([CH3:10])[C:8]#[N:11])=[CH:4][CH:3]=1 |f:3.4.5.6|

Inputs

Step One
Name
Quantity
4.95 g
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
2.82 g
Type
reactant
Smiles
C(C=C)#N
Name
Quantity
3.89 mL
Type
solvent
Smiles
CCCCCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
4.1 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After reflux for 1 hour
Duration
1 h
ADDITION
Type
ADDITION
Details
is added
WASH
Type
WASH
Details
The organic phase is washed with 10% aqueous KCl-solution (4×)
CUSTOM
Type
CUSTOM
Details
after drying
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The oil obtained
CUSTOM
Type
CUSTOM
Details
is purified by column chromatography

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC1=CC=C(C=C1)C(C#N)C
Measurements
Type Value Analysis
AMOUNT: MASS
YIELD: CALCULATEDPERCENTYIELD 30.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.